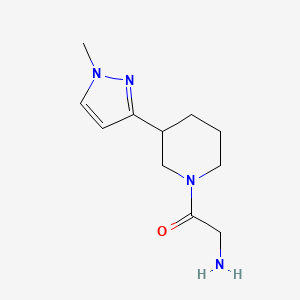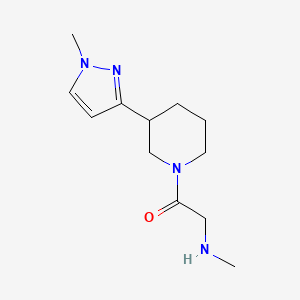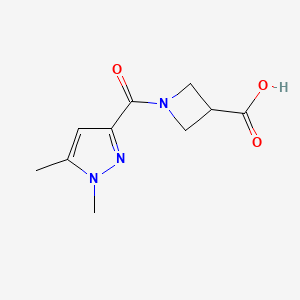
4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H10ClF2N3 . It is used as a building block in the preparation of bio-active compounds.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms. Attached to this ring is a 3,3-difluoropiperidin-1-yl group and a chlorine atom .Scientific Research Applications
Synthesis of Anticancer Intermediates
4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine serves as a key intermediate in the synthesis of small molecule anticancer drugs. A rapid synthesis method for such compounds involves nucleophilic substitution and coupling reactions, leading to the formation of structurally complex and biologically active molecules. These intermediates are crucial for developing novel anticancer therapies targeting specific pathways involved in cancer cell proliferation and survival (Jianlan Kou & Feiyi Yang, 2022).
Antifungal Agent Synthesis
In the realm of antifungal research, this compound has been utilized in the synthesis of Voriconazole, a novel broad-spectrum triazole antifungal agent. The compound's synthesis involves intricate steps, including diastereoselective reactions and diastereomeric salt resolutions, highlighting its role in creating effective treatments against a variety of fungal infections (M. Butters et al., 2001).
Development of Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, derivatives of this compound have been explored for their potential applications in organic light-emitting diodes (OLEDs). The synthesis of novel heteroleptic Ir(III) metal complexes incorporating pyrimidine chelates demonstrates the utility of such compounds in developing high-performance sky-blue- and white-emitting OLEDs. This research opens new avenues for the use of pyrimidine derivatives in advanced optoelectronic devices (Chih‐Hao Chang et al., 2013).
Quantum Chemical Characterization
The quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds has been another significant area of research. Studies on 4-(4-Halo-Phenyl)-6-(Furan-2-yl) Pyrimidin-2-Amine Derivatives, closely related to this compound, provide insights into the molecular electrostatic potential and energetic parameters, essential for understanding the chemical behavior and reactivity of such compounds (Yafigui Traoré et al., 2017).
Nonlinear Optical Materials
Pyrimidine derivatives, including this compound, have been investigated for their nonlinear optical (NLO) properties. The exploration of thiopyrimidine derivatives for NLO applications underscores the significance of pyrimidine-based compounds in the development of materials with potential use in photonics and telecommunications (A. Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, thereby potentially alleviating symptoms associated with conditions like inflammation.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the inflammatory response . By inhibiting key inflammatory mediators, this compound can disrupt these pathways and their downstream effects, which include the generation and discharge of chemical agents from cells in diseased, infected, or wounded tissue .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the expression and activities of key inflammatory mediators . This leads to a decrease in the inflammatory response, which can help to alleviate symptoms associated with conditions like inflammation.
Properties
IUPAC Name |
4-chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3/c10-7-4-8(14-6-13-7)15-3-1-2-9(11,12)5-15/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKFEHXVYHAGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476270.png)
![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1476271.png)
![3-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1476272.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1476273.png)

![3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B1476276.png)
![5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1476278.png)
![5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476279.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1476281.png)
![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloropropan-1-one](/img/structure/B1476288.png)


